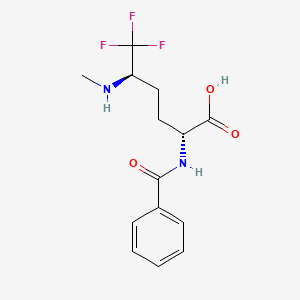![molecular formula C9H12N2O2 B13329137 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13329137.png)
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for several hours . Another approach includes the transition-metal-free strategy, which involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be potential strategies for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing cell death.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: Shares a similar core structure but differs in the functional groups attached to the pyrazole ring.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also feature a fused heterocyclic ring system and exhibit similar biological activities.
Uniqueness
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid is unique due to its specific propanoic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6(9(12)13)8-5-7-3-2-4-11(7)10-8/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
YPCNJTBWGDXTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2CCCC2=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13329065.png)


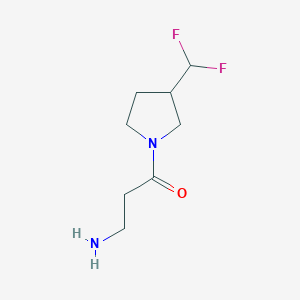
![7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 3-hydroxy-, (1S,3R,4S)-](/img/structure/B13329077.png)
![Ethyl 6-hydroxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13329089.png)

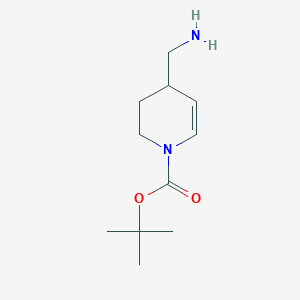
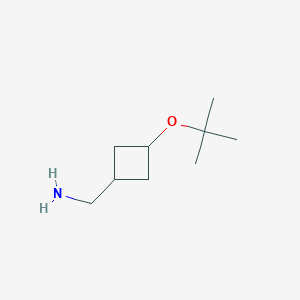
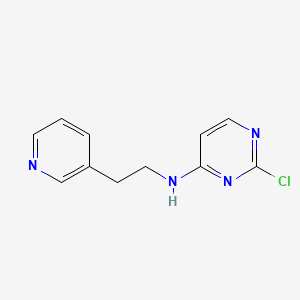
![2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B13329147.png)
![3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13329155.png)
